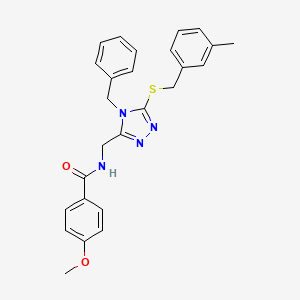

N-((4-benzyl-5-((3-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide

Description

Properties

IUPAC Name |

N-[[4-benzyl-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N4O2S/c1-19-7-6-10-21(15-19)18-33-26-29-28-24(30(26)17-20-8-4-3-5-9-20)16-27-25(31)22-11-13-23(32-2)14-12-22/h3-15H,16-18H2,1-2H3,(H,27,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBUOHMFALQWENI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CSC2=NN=C(N2CC3=CC=CC=C3)CNC(=O)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((4-benzyl-5-((3-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores the compound's structure, synthesis, and biological activity, focusing on its mechanisms of action and therapeutic implications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C26H26N4O2S |

| Molecular Weight | 458.6 g/mol |

| CAS Number | 476435-13-9 |

This compound features a triazole ring, which is known for its biological activity, particularly in antifungal and antiviral applications.

Synthesis

The synthesis of the compound involves several key steps:

- Formation of the triazole ring through cyclization of hydrazine derivatives.

- Introduction of the benzyl groups via nucleophilic substitution reactions.

- Final condensation with 4-methoxybenzoyl chloride to yield the desired amide.

Biological Activity

This compound exhibits a range of biological activities:

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent. It has been shown to inhibit the replication of various viruses by enhancing intracellular levels of specific proteins that interfere with viral replication mechanisms. For instance, similar compounds have demonstrated activity against Hepatitis B virus (HBV) by increasing levels of APOBEC3G, a cellular protein that inhibits viral replication .

Antimicrobial Properties

The compound also displays antimicrobial properties. The triazole moiety is known for its effectiveness against fungal infections. Research indicates that derivatives containing similar structural features can inhibit key enzymes involved in fungal cell wall synthesis.

Anticancer Potential

In vitro studies suggest that this compound may induce apoptosis in cancer cells. This effect is likely mediated through signaling pathways that promote cell death in malignant cells while sparing normal cells.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that:

- The triazole ring interacts with specific molecular targets within pathogens or cancer cells.

- The benzyl groups enhance lipophilicity, improving membrane penetration and bioavailability.

- The methoxy group may contribute to the modulation of protein interactions critical for the biological activity.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

- Antiviral Studies : A derivative similar to this compound was tested against HBV and showed promising results in inhibiting viral replication in vitro .

- Antimicrobial Research : Compounds with similar structures have been shown to possess broad-spectrum antimicrobial activity against various pathogens.

- Cancer Research : Investigations into related triazole compounds revealed their potential in inducing apoptosis in different cancer cell lines, suggesting a broader applicability in oncology .

Scientific Research Applications

Antimicrobial Activity

One of the notable applications of N-((4-benzyl-5-((3-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is its antimicrobial properties. Recent studies have demonstrated that compounds containing triazole moieties exhibit significant inhibitory effects against various bacterial strains.

Case Study: Antimicrobial Screening

A study evaluated the antimicrobial activity of similar triazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 8 µg/mL against S. aureus, suggesting that this compound could have comparable or enhanced efficacy in treating bacterial infections .

Anticancer Potential

The compound's structural characteristics suggest potential applications in cancer therapy. Triazole derivatives have been explored for their ability to inhibit specific kinases involved in cancer progression.

Case Study: Kinase Inhibition

Research on related benzamide derivatives has shown promising results as RET kinase inhibitors. These compounds were designed to target cancer cells driven by RET mutations. The study found that some derivatives significantly inhibited cell proliferation in vitro . Given the structural similarities with this compound, further investigations are warranted to evaluate its potential as an anticancer agent.

Drug Design and Development

This compound can also serve as a lead compound in drug design due to its favorable pharmacokinetic properties. The presence of the methoxy group may enhance lipophilicity and bioavailability.

Research Findings

In silico studies have been conducted to assess the drug-likeness and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of similar compounds. These studies suggest that modifications to the benzamide structure can lead to improved therapeutic profiles .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to structurally related 1,2,4-triazole derivatives, focusing on substituent variations, physicochemical properties, and reported biological activities.

†Calculated based on similar compounds in .

Key Differences and Implications

Substituent Effects on Bioactivity The 3-methylbenzylthio group in the target compound provides steric bulk and moderate lipophilicity, favoring interactions with hydrophobic enzyme pockets. Trifluoromethyl in compound 6l enhances metabolic stability and electron density, making it a more potent leukotriene biosynthesis inhibitor compared to the target compound.

Stability and Solubility

- Thioether linkages (e.g., in the target compound and ) are more stable than thiols or disulfides, as seen in tautomeric 1,2,4-triazole-3-thiones .

- Polar groups like carbamoylmethylsulfanyl improve solubility but may reduce membrane permeability.

Spectroscopic and Synthetic Insights

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing this triazole-based compound?

- Methodology : The synthesis typically involves multi-step reactions. A common approach includes:

Cyclization : Intramolecular cyclization of thiosemicarbazides (e.g., using phenylisothiocyanate and 2-thiophenecarboxylic acid hydrazide in ethanol under reflux) to form the 1,2,4-triazole core .

Functionalization : Alkylation or thioether formation at the triazole’s sulfur atom using 3-methylbenzyl halides in anhydrous acetonitrile at 80°C .

Amidation : Coupling the triazole-thiol intermediate with 4-methoxybenzoyl chloride via nucleophilic acyl substitution .

- Key Considerations : Reaction yields depend on solvent polarity and temperature. For example, ethyl alcohol promotes cyclization, while acetonitrile optimizes alkylation .

Q. How is structural characterization performed for this compound?

- Analytical Techniques :

- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and purity (e.g., methoxybenzamide protons at δ ~3.8 ppm) .

- Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., [M+H]+ calculated for C₂₅H₂₅N₃O₂S).

- X-ray Crystallography : Resolves tautomeric equilibria (e.g., thione vs. thiol forms) and confirms stereochemistry .

Q. What preliminary biological assays are recommended for evaluating its activity?

- Antimicrobial Screening : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to assess MIC values .

- Enzyme Inhibition : Fluorescence-based assays targeting bacterial enzymes (e.g., acetyltransferase) to study mechanism of action .

Advanced Research Questions

Q. How do solvent polarity and temperature influence tautomeric equilibria in the triazole-thione moiety?

- Mechanistic Insight : Polar aprotic solvents (e.g., DMF) stabilize the thione form due to hydrogen-bond disruption, while non-polar solvents favor thiol tautomers. X-ray data (CCDC-1441403) show crystalline thione dominance .

- Experimental Design : Variable-temperature NMR in DMSO-d₆/CDCl₃ mixtures to monitor tautomer ratios .

Q. What strategies resolve contradictory bioactivity data across studies?

- Case Analysis : Discrepancies in antimicrobial activity may arise from:

- Substituent Effects : Electron-withdrawing groups (e.g., -CF₃) enhance membrane penetration vs. electron-donating groups (e.g., -OCH₃) .

- Assay Variability : Standardize inoculum size (e.g., 1×10⁶ CFU/mL) and incubation time (24h) to improve reproducibility .

Q. How can computational methods guide structural optimization?

- In Silico Tools :

- Docking Studies : Predict binding affinity to bacterial targets (e.g., acps-pptase) using AutoDock Vina .

- QSAR Modeling : Correlate substituent lipophilicity (logP) with MIC values to design derivatives with improved potency .

Data Contradiction Analysis

Q. Why do synthetic yields vary between reported methods?

- Critical Factors :

- Reagent Purity : Impurities in 3-methylbenzyl halides reduce alkylation efficiency (e.g., 60% vs. 85% yield) .

- Catalyst Use : TBTA ligand accelerates Cu-catalyzed azide-alkyne cyclization but may introduce side products .

Methodological Best Practices

Q. What purification techniques are optimal for this compound?

- Chromatography : Use silica gel column chromatography with ethyl acetate/hexane (3:7) for intermediate isolation .

- Recrystallization : Methanol/water (7:3) achieves >95% purity for the final product .

Q. How to mitigate degradation during storage?

- Stability Protocols :

- Store under inert gas (N₂/Ar) at -20°C in amber vials to prevent oxidation of the thioether group .

- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.